N1-(Piperazin-2-YL)propane-1,3-diamine
Description
N1-(Piperazin-2-YL)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone linked to a piperazine ring.
Properties
CAS No. |
14566-75-7 |
|---|---|
Molecular Formula |
C7H18N4 |
Molecular Weight |
158.25 g/mol |
IUPAC Name |
N'-piperazin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C7H18N4/c8-2-1-3-10-7-6-9-4-5-11-7/h7,9-11H,1-6,8H2 |
InChI Key |
YRWMFBNNGBGYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)NCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Piperazin-2-YL)propane-1,3-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of starting materials, cyclization reactions, and purification processes to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(Piperazin-2-YL)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Scientific Research Applications
N1-(Piperazin-2-YL)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is explored for its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(Piperazin-2-YL)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand that binds to metal ions, forming complexes that exhibit catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The propane-1,3-diamine moiety serves as a versatile scaffold for diverse functionalization. Key structural variations among analogs include:
*Estimated based on analogous structures.
Pharmacological and Functional Comparisons
- Antiviral Activity : The biphenyloxyethyl derivative () demonstrated potent RVFV inhibition, attributed to its lipophilic biphenyl group enhancing membrane permeability . In contrast, piperazine-containing analogs (e.g., this compound) may target viral entry or replication via interactions with host-cell receptors .
- Antimalarial Activity: Hybrids like N1-(7-chloroquinolin-4-yl)-N3-(pyrimidinyl)propane-1,3-diamine () combine 4-aminoquinoline’s heme-binding properties with pyrimidine’s enzyme inhibition, addressing drug resistance .
- Agrochemical Potential: The methoxypyrimidine derivative () is optimized for agrochemical use, with its electron-rich pyrimidine core enabling interactions with plant enzymes or pests .
Physicochemical Properties
- Solubility and Bioavailability : Piperazine derivatives (e.g., ) exhibit improved water solubility due to the basic piperazine nitrogen, enhancing oral bioavailability compared to purely aromatic analogs (e.g., ) .
- Stability : Nitro- and trifluoromethyl-substituted derivatives () show enhanced metabolic stability, critical for prolonged drug action .
Biological Activity
N1-(Piperazin-2-YL)propane-1,3-diamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound consists of a piperazine moiety linked to a propane-1,3-diamine backbone. The synthesis typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts or other methods that yield high purity and yield. Notably, the compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. For instance, research indicates that piperazine compounds can inhibit bacterial growth through mechanisms such as DNA gyrase inhibition. A related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated significant antimicrobial activity against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) by disrupting cellular structures and inhibiting critical enzymes .
Anticancer Activity
The compound's potential anticancer properties are also under investigation. Piperazine derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival. For example, studies have indicated that similar piperazine compounds can activate caspase pathways leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition : Compounds like PNT inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and survival.
- Cell Membrane Disruption : The uptake of these compounds into microbial cells can cause significant alterations in cell morphology and integrity.
Case Studies
Several studies have explored the biological effects of piperazine derivatives:
- Antimicrobial Activity Study : A study demonstrated that PNT could penetrate microbial cells effectively within 30 minutes and caused significant morphological changes observed via transmission electron microscopy (TEM). The study reported IC50 values indicating potent inhibition against bacterial DNA gyrase comparable to established antibiotics like norfloxacin .
- Cytotoxicity Assays : Research involving various cancer cell lines showed that piperazine derivatives induced cytotoxic effects through apoptosis. The activation of caspases was a key finding in establishing the mechanism by which these compounds exert their anticancer effects .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | DNA gyrase inhibition |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | High | Moderate | Cell membrane disruption & DNA gyrase inhibition |
| N1-(2-(Piperazin-1-yl)ethyl)ethane-1,2-diamine | Low | Low | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
